molecular formula C11H16O2 B129704 Methyl 4-prop-2-ynylcyclohexanecarboxylate CAS No. 250682-81-6

Methyl 4-prop-2-ynylcyclohexanecarboxylate

Cat. No. B129704
M. Wt: 180.24 g/mol
InChI Key: VFOQETNBTUILTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives is a topic of interest in several papers. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Another example is the synthesis of methylene cyclopropane-fused chromenes and dihydro

Scientific Research Applications

Catalytic Processes in Compound Synthesis One prominent application of Methyl 4-prop-2-ynylcyclohexanecarboxylate is found in the field of synthetic organic chemistry, particularly involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. It's used in the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions typically occur in methanol or methanol/acetonitrile mixtures, facilitated by catalytic amounts of PdI2 in conjunction with KI under specific temperature and pressure conditions. The products of these reactions are significant due to their potential applications in medicinal chemistry and materials science (Bacchi et al., 2005).

Production of Methylene Cyclopropane-fused Compounds Another scientific application involves the base-promoted sequential annulation of 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts. This process yields methylene cyclopropane-fused dihydroquinolines or chromenes. The significance of this transformation lies in its wide substrate scope, functional group tolerance, and excellent regioselectivity, indicating a potent method for synthesizing complex molecules (Lu, Zhang & Miao, 2020).

Investigation of Biological Activity In the realm of bioorganic chemistry, Methyl 4-prop-2-ynylcyclohexanecarboxylate derivatives have been explored for their potential biological activities. For instance, novel limonene and citral-based compounds incorporating this structure have been synthesized and evaluated for antiepileptic activity. The outcomes of these studies underscore the importance of the four-binding site pharmacophore model for anticonvulsant activity, highlighting the compound's potential in drug development (Rajak et al., 2013).

Neuroprotective and Neurorestorative Potential In neuroscience research, specific derivatives of Methyl 4-prop-2-ynylcyclohexanecarboxylate have shown promise in supporting the survival of cultured dopamine neurons. These compounds have been found to protect against toxin-induced degeneration, promote the survival of cultured neurons, and trigger essential signaling pathways. Such findings suggest potential applications in developing therapeutic agents for neurodegenerative diseases like Parkinson's disease (Ardashov et al., 2019).

Safety And Hazards

Specific safety and hazard information for “Methyl 4-prop-2-ynylcyclohexanecarboxylate” is not available in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent harm.


Future Directions

The future directions for research involving “Methyl 4-prop-2-ynylcyclohexanecarboxylate” are not specified in the search results. However, given its use in research1, it may have potential applications in various fields of chemistry and materials science.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

methyl 4-prop-2-ynylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,9-10H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOQETNBTUILTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444304
Record name Methyl 4-prop-2-ynylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-prop-2-ynylcyclohexanecarboxylate

CAS RN

250682-81-6
Record name Methyl 4-prop-2-ynylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 88 (240 mg, 1.45 mmol) in 7:3 CH2Cl2:MeOH (10 mL) was added TMS Diazomethane (2.0 M in hexanes) (0.9 mL, 1.8 mmol) in 0.2 ml aliquots until the color remained yellow. The reaction was allowed to stir for an additional 0.25 hours at room temperature. After stirring, glacial acetic acid was added dropwise until the solution became colorless. The reaction was concentrated in vacuo to an oil which was purified by flash chromatography on silica gel using ether:petroleum ether (1:9) to yield 89 (210 mg, 80%) as a clear oil. 1H NMR (CDCl3) δ 3.60 (s, 3H), 2.25-2.13 (m, 1 H), 2.08-1.94 (m, 3 H), 1.95-1.90 (m, 2 H), 1.49-1.31 (m, 3 H), 1.10-0.93 (m, 2 H); 13C NMR (CDCl3) δ 176.7, 83.3, 69.8, 51.9, 43.4, 36.7, 31.9, 29.2, 26.3; APCI m/z (rel intensity) 181 (MH+, 100).
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

(Trimethylsilyl)diazomethane (2.0 M) solution in hexanes (1 mL, 2 mmol) was added to a solution of 5.4 (0.34 g, 2 mmol) in 15 mL of methanol:dichloromethane (3:7). The solvents were removed under reduced pressure resulting in 100% conversion of starting material to product. 1H NMR (300 MHz, CDCl3) δ2.24 (dt, J=3.66, 12.1 Hz, 1H), 2.10 (dd, J=2.7, 6.5 Hz, 2H), 2.06 (dd, J=1.54, 6.54 Hz, 1H), 2.00-1.89 (m, 3H), 1.76 (d, J=2.3 Hz, 1H), 1.43 (dq, J=3.28, 13.1 Hz, 2H), 1.03 (dq, J=3.28, 13.1 Hz, 2H). 13C NMR (300 MHz, CDCl3) δ176.8, 83.3, 69.8, 51.9, 43.4, 36.7, 31.9, 29.2, 26.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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